Levobupivacaine hydrochloride

Beschreibung

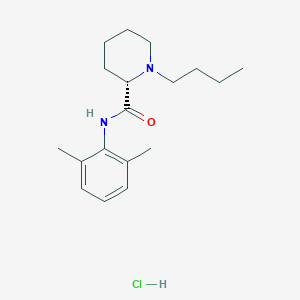

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046071 | |

| Record name | Levobupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-48-2 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Levobupivacaine Hydrochloride on Voltage-Gated Sodium Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic. Its clinical efficacy is rooted in its ability to reversibly block nerve impulse conduction by targeting voltage-gated sodium channels (VGSCs). This guide provides a detailed examination of the molecular interactions between levobupivacaine and VGSCs. It delves into the state-dependent nature of the blockade, summarizes key quantitative metrics of this interaction, outlines established experimental protocols for its study, and presents visual models of the underlying mechanisms. A comprehensive understanding of this mechanism is critical for the development of safer and more effective local anesthetics and for optimizing the clinical application of levobupivacaine.

Introduction to Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels are composed of a large alpha (α) subunit, which forms the ion-conducting pore, and one or more smaller beta (β) subunits that modulate channel gating and expression.[1][2] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3] The S4 segment in each domain acts as the voltage sensor, while the S5 and S6 segments and the connecting P-loop form the channel's pore.[1]

VGSCs can exist in three primary conformational states:

-

Resting (Closed) State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions (Na+) that drives the rising phase of the action potential.

-

Inactivated State: Following a brief period of opening, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized. This state is crucial for action potential repolarization and defining the refractory period.

Core Mechanism of Levobupivacaine Action

Levobupivacaine exerts its anesthetic effect by physically obstructing the VGSC pore, thereby inhibiting sodium ion influx and preventing nerve depolarization.[4][5] The blockade is both reversible and voltage-dependent.[5]

State-Dependent Blockade: The Modulated Receptor Model

The cornerstone of levobupivacaine's mechanism is its state-dependent affinity for the VGSC. According to the Modulated Receptor Model, local anesthetics bind with significantly higher affinity to the open and inactivated states of the channel compared to the resting state.[2][3]

-

High-Affinity Binding: When a nerve is repetitively stimulated, its VGSCs cycle frequently through the open and inactivated states. Levobupivacaine preferentially binds to these conformations, leading to an accumulation of blocked channels.[2] This phenomenon, known as use-dependent or phasic block , explains why the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[6]

-

Low-Affinity Binding: In the resting state (prevalent in quiescent nerves), the binding affinity for levobupivacaine is much lower.[2] This differential affinity contributes to the drug's relative safety margin.

Levobupivacaine stabilizes the inactivated state of the channel, which prolongs the refractory period and further suppresses neuronal excitability.[2][7] This stabilization results in a hyperpolarizing shift in the voltage dependence of inactivation.[7][8]

The Molecular Binding Site

Site-directed mutagenesis studies have identified the local anesthetic binding site within the inner pore of the VGSC.[2] The primary determinants for binding are located on the S6 transmembrane segments of multiple domains.[2][3] Specifically, aromatic amino acid residues, such as phenylalanine and tyrosine, within the S6 segment of domain IV (IV-S6) are critical for high-affinity binding of local anesthetics to the inactivated channel state.[2][9][10] The binding of levobupivacaine is stereoselective, with the S(-)-enantiomer (levobupivacaine) showing a different affinity and toxicity profile compared to the R(+)-enantiomer (dextrobupivacaine).[11][12] Specifically, levobupivacaine has been shown to be less potent in blocking cardiac sodium channels in the inactivated state compared to its R(+)-counterpart, which may contribute to its improved cardiovascular safety profile.[11][12]

Quantitative Analysis of Levobupivacaine-VGSC Interaction

The interaction between levobupivacaine and VGSCs can be quantified by several parameters, most notably the half-maximal inhibitory concentration (IC50). These values are highly dependent on the experimental conditions, particularly the holding potential, which influences the distribution of channel states.

| Channel Isoform | Holding Potential (mV) | Levobupivacaine IC50 (μM) | Notes | Reference |

| Adult NaV1.5 (aNaV1.5) | -80 | 1 (± 0.6) | Holding potential favors a mix of resting and inactivated states. | [8] |

| Neonatal NaV1.5 (nNaV1.5) | -80 | 3 (± 1.6) | Neonatal splice variant expressed in certain cancer cells. | [8] |

Note: Data for levobupivacaine is less abundant in the literature compared to its racemate, bupivacaine. The values above are from a study directly comparing levobupivacaine's effects on NaV1.5 isoforms.

For comparison, studies on the racemic mixture bupivacaine provide further insight into the potency on cardiac sodium channels:

| Channel Isoform | Channel State | Bupivacaine Parameter | Value (μM) | Reference |

| NaV1.5 | - | IC50 | 4.51 | [13][14] |

| Guinea Pig Cardiac | Inactivated State | Apparent Affinity (Kd) | 4.8 (S-enantiomer) | [12] |

| Guinea Pig Cardiac | Inactivated State | Apparent Affinity (Kd) | 2.9 (R-enantiomer) | [12] |

| Guinea Pig Cardiac | Open State | Apparent Affinity (Kd) | 4.3 (S-enantiomer) | [12] |

| Guinea Pig Cardiac | Open State | Apparent Affinity (Kd) | 3.3 (R-enantiomer) | [12] |

| Human SCN5A | Inactivated State | IC50 | 2.18 (± 0.16) | [15] |

| Human SCN5A | Open State | IC50 | 69.5 (± 8.2) | [15] |

Key Experimental Protocols

The characterization of levobupivacaine's effects on VGSCs relies heavily on electrophysiological and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard technique for studying ion channel function.[16][17] It allows for the precise control of the cell's membrane potential (voltage-clamp) while measuring the currents flowing through the ion channels.[17]

Objective: To measure the tonic and use-dependent block of VGSCs by levobupivacaine and to determine its effect on channel gating properties (activation, inactivation).

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK-293) cells are commonly used as an expression system.[8] These cells are transiently or stably transfected with the cDNA encoding the specific VGSC α-subunit of interest (e.g., NaV1.5).[8]

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.[18] Cesium Fluoride (CsF) is used to block potassium channels, isolating the sodium current.

-

-

Recording:

-

A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[16]

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[16][17]

-

Data is acquired using a patch-clamp amplifier and specialized software.[16]

-

-

Voltage Protocols:

-

Tonic Block & IC50 Determination: From a holding potential (e.g., -120 mV, where most channels are in the resting state), a depolarizing step (e.g., to -10 mV for 20-50 ms) is applied to elicit a peak sodium current.[16] This is repeated at regular intervals while perfusing the cell with increasing concentrations of levobupivacaine. The reduction in peak current is used to calculate the IC50.[16]

-

Use-Dependent Block: From a holding potential of -120 mV, a train of depolarizing pulses (e.g., to 0 mV for 10 ms at a frequency of 5 or 10 Hz) is applied.[16] The progressive decrease in current amplitude with each pulse in the presence of levobupivacaine demonstrates use-dependent block.

-

Steady-State Inactivation: To assess the effect on inactivation, the cell is held at -120 mV, and a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to -20 mV) are applied, followed by a test pulse to elicit sodium current.[16] Plotting the normalized current against the pre-pulse potential reveals the voltage-dependence of steady-state inactivation and any shifts caused by the drug.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that form the drug's binding site.

Objective: To determine the contribution of specific amino acids (e.g., F1764, Y1771 in NaV1.2) to the binding affinity of levobupivacaine.[9]

Methodology:

-

Mutation: The cDNA of the VGSC α-subunit is altered to substitute a specific amino acid with another, typically a non-aromatic residue like alanine ("alanine scanning").[2]

-

Expression: The mutated channel DNA is expressed in a cell line (e.g., HEK-293 cells).

-

Electrophysiological Analysis: Whole-cell patch-clamp experiments are performed on the mutated channels as described above.

-

Comparison: The IC50 and state-dependent blocking characteristics of levobupivacaine on the mutant channel are compared to the wild-type (unmutated) channel. A significant increase in the IC50 (i.e., a reduction in affinity) for the mutant channel indicates that the mutated residue is a critical part of the binding site.[2][9]

Visualizations of Mechanisms and Workflows

Signaling and Logical Pathways

References

- 1. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of Local Anesthetics with Voltage-gated Na+ Channels - ProQuest [proquest.com]

- 4. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Upregulation of the sodium channel NaVβ4 subunit and its contributions to mechanical hypersensitivity and neuronal hyperexcitability in a rat model of radicular pain induced by local DRG inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Chiral Separation of Levobupivacaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting local anesthetic with a significantly improved safety profile, particularly regarding its reduced cardiotoxicity compared to the racemic mixture and the (R)-enantiomer. This technical guide provides an in-depth overview of the core methodologies for the synthesis and chiral separation of levobupivacaine hydrochloride. The document details a prevalent and optimized synthetic route starting from a racemic precursor, followed by a comprehensive examination of various chiral separation techniques, including diastereomeric salt formation, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). Detailed experimental protocols and comparative quantitative data are presented to assist researchers and drug development professionals in the effective production and analysis of this critical pharmaceutical compound.

Introduction

Bupivacaine, a potent local anesthetic, exists as a pair of enantiomers due to a chiral center in its piperidine ring.[1] While the racemic mixture has been widely used, studies have demonstrated that the (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity.[2] This has led to the development and clinical adoption of levobupivacaine, the pure (S)-(-)-enantiomer, which offers a comparable anesthetic efficacy with a superior safety margin.[3][4] The efficient synthesis of racemic bupivacaine followed by effective chiral resolution is a key strategy for the industrial production of levobupivacaine. This guide will focus on a widely adopted and optimized three-step synthesis process that combines chiral resolution via diastereomeric salt formation with subsequent chemical transformations to yield high-purity this compound.

Synthesis of this compound

A common and cost-effective approach to synthesizing this compound involves the initial synthesis of racemic bupivacaine, followed by chiral resolution. An optimized three-step process starting from (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide has been reported to be efficient for industrial-scale production.[2][5]

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages: chiral resolution of the racemic intermediate, N-alkylation to form levobupivacaine, and the final salt formation to yield this compound.

Experimental Protocols

The following protocols are based on an optimized and scalable synthesis of this compound.[2][5]

Step 1: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

-

In a suitable reaction vessel, charge (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol), isopropanol (61 mL), and deionized water (36 mL).

-

Stir the mixture and heat to 45 °C until complete dissolution of the solid.

-

In a separate vessel, prepare a solution of L-(–)-dibenzoyl tartaric acid (14 g, 39.07 mmol) in isopropanol (61 mL).

-

Slowly add the L-(–)-dibenzoyl tartaric acid solution to the solution of the racemic amide. A white solid will precipitate.

-

Maintain the mixture at 45 °C with stirring for 2 hours.

-

Cool the mixture in an ice bath and continue stirring at 0–10 °C for 10 hours.

-

Filter the solid and wash the filter cake with cold isopropanol to obtain the diastereomeric salt.

-

The free base of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be liberated by treating the salt with a suitable base.

Step 2: N-Alkylation to form Levobupivacaine Free Base

-

In a reaction flask, combine the (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (5.31 g, 22.83 mmol) obtained from the previous step, ethanol (26 mL), 1-bromobutane (4.50 g, 34.25 mmol), and sodium carbonate (2.90 g, 27.30 mmol).

-

Heat the mixture to 75 °C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water (78 mL) to precipitate the crude product.

-

Cool the mixture in an ice bath and stir at 0–10 °C for 12 hours.

-

Filter the solid, wash with water, and dry under vacuum at 50 °C for 6 hours to yield the levobupivacaine free base.

Step 3: Formation of this compound

-

Dissolve the synthesized levobupivacaine free base (6.14 g) in ethyl acetate (31 mL) in a reaction flask and heat to 45 °C.

-

Slowly add concentrated hydrochloric acid (2.45 g) to adjust the pH to 2.5–3.5.

-

Stir the mixture for an additional 2 hours.

-

Cool the mixture in an ice bath and continue stirring for 12 hours to facilitate crystallization.

-

Filter the solid, wash the filter cake with ethyl acetate, and dry under vacuum at 50 °C for 6 hours to obtain crude this compound.

-

Recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) can be performed to achieve high purity.[2]

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [2][5] |

| Chiral Resolving Agent | L-(–)-dibenzoyl tartaric acid | [2][5] |

| Overall Yield | 45% | [2][5] |

| Chemical Purity (HPLC) | 99.90% | [2][5] |

| Enantiomeric Excess (ee) | 99.30% | [2][5] |

Chiral Separation of Bupivacaine Enantiomers

The separation of bupivacaine enantiomers is a critical step in the production of levobupivacaine and for analytical quality control. Several techniques have been successfully employed, each with its own advantages and applications.

Diastereomeric Salt Formation

As described in the synthetic protocol, this is a classical and industrially viable method for the large-scale resolution of bupivacaine. The principle relies on the reaction of the racemic base with a chiral acid to form diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by crystallization.

A continuous process for the separation of bupivacaine enantiomers using tartaric acid without heating has also been described, which helps to avoid the degradation of reagents.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the enantioseparation of bupivacaine and is crucial for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol Example (LC-MS/MS): [8]

-

Column: Chirex® 3020 chiral stationary phase

-

Mobile Phase: 95% n-hexane:ethanol (80:20, v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: Mass Spectrometry (MS/MS)

-

Lower Limit of Quantification (LLOQ): 0.25 ng/mL of each enantiomer in plasma.

| HPLC Method | Chiral Stationary Phase (CSP) | Mobile Phase | Typical Retention Times (min) | Resolution (Rs) | Reference |

| HPLC | Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | R: 5.93, S: 7.53 | 2.36 | [9] |

| HPLC | Kromasil® CHI-TBB | Not specified | R-(+)-bupivacaine is less retained | Not specified | [10] |

| LC-MS/MS | Chirex® 3020 | 95% n-hexane:ethanol (80:20, v/v) | Not specified | Baseline separation | [8] |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and cost-effective method for the chiral separation of bupivacaine. This technique often employs a chiral mobile phase additive that forms transient diastereomeric complexes with the enantiomers, leading to different migration distances on the TLC plate.

Experimental Protocol Example: [1][11]

-

Stationary Phase: Normal HPTLC plates

-

Chiral Mobile Phase Additive: 0.25% Chondroitin

-

Mobile Phase: Acetonitrile:Water:Methanol (16:3:1, v/v/v)

-

Temperature: 20 ± 2 °C

-

Detection: Densitometry

-

Detection Limit: < 0.6 µ g/spot for chiral impurities

| HPTLC Parameter | Value | Reference |

| Chiral Selector | Chondroitin (0.25%) | [1][11] |

| Mobile Phase | Acetonitrile:Water:Methanol (16:3:1, v/v/v) | [1][11] |

| Rf value (R-Bupivacaine) | 0.60 | [1][11] |

| Rf value (S-Bupivacaine) | 0.42 | [1][11] |

| Detection Limit | < 0.6 µ g/spot | [1][11] |

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte.

Experimental Protocol Example: [12]

-

Chiral Selector: Sulfobutyl ether-β-cyclodextrin (0.48 mM)

-

Background Electrolyte: 4 mM NH4Ac-NaAc-HAc (pH 4.00)

-

Separation Voltage: 12 kV

-

Separation Time: < 15 min

-

Lowest Detectable Concentration: 0.052 µg/mL

| CE Method | Chiral Selector | Background Electrolyte | Separation Voltage | Temperature | Reference |

| CE | Sulfobutyl ether-β-cyclodextrin | 4mM NH4Ac-NaAc-HAc (pH 4.00) | 12 kV | Not specified | [12] |

| CE | Sulfated β-CD (6 mg/mL) | 50 mM Tris-phosphate buffer (pH 2.5) | 30 kV | 30 °C | [9] |

| CE (Partial-filling) | Human serum albumin | 50 mM Tris (pH 8) with 50 µM CTAB | 25 kV | 30 °C | [9] |

Conclusion

The synthesis and chiral separation of this compound are well-established processes that are crucial for the provision of this safer local anesthetic. The optimized three-step synthesis starting from racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide followed by chiral resolution with L-(–)-dibenzoyl tartaric acid offers an efficient and scalable route to high-purity this compound. For analytical purposes and smaller-scale separations, a range of powerful chromatographic and electrophoretic techniques are available. The choice of a specific chiral separation method will depend on the scale of the operation, the required purity, and the available instrumentation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical field engaged in the synthesis, development, and quality control of levobupivacaine.

References

- 1. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive | European Journal of Chemistry [eurjchem.com]

- 2. The Optimization of the Synthesis Process and the Identification of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 4. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Separation of Bupivacaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]

- 8. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral Aspects of Local Anesthetics | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Chiral separation of bupivacaine hydrochloride by capillary electrophoresis with high frequency conductivity detection and its application to rabbit serum and pharmaceutical injection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Levobupivacaine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the (S)-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management. Its development was driven by the desire for a safer alternative to racemic bupivacaine, which is associated with cardiotoxicity. Understanding the pharmacokinetic and metabolic profile of levobupivacaine in preclinical models is crucial for predicting its behavior in humans and for designing safe and effective dosing regimens. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of levobupivacaine in key preclinical species, including rats, dogs, sheep, and pigs.

Pharmacokinetics of Levobupivacaine in Preclinical Models

The pharmacokinetic properties of levobupivacaine have been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters following various routes of administration.

Table 1: Pharmacokinetic Parameters of Levobupivacaine in Rats

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (mg·h/L) | t½ (h) | Clearance | Volume of Distribution | Reference |

| Intravenous (IV) | 5.0 | - | - | - | - | - | - | [1] |

| Subcutaneous (SC) | 5.0 | 0.47 [0.21-0.62] | 5 [2-10] | 0.78 [0.39-0.98] | - | - | - | [1] |

| Intraperitoneal (IP) | 5.0 | 0.45 [0.05-0.67] | 2 [2-5] | 0.29 [0.10-0.54] | - | - | - | [1] |

| Sciatic Nerve Block (alone) | 10 mM (200 µL) | 0.114 ± 0.010 | 64.2 ± 9.6 | - | 4.89 ± 1.77 | - | - | [2] |

| Sciatic Nerve Block (with QX-OH) | 10 mM (200 µL) | - | 246.6 ± 23.4 | - | - | - | - | [2] |

Data are presented as mean ± SD or median [range].

Table 2: Pharmacokinetic Parameters of Levobupivacaine in Dogs

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | AUC₀₋₁₂₀ (ng·min/mL) | t½ (h) | Clearance | Volume of Distribution | Reference |

| Infraorbital Block | 0.11 mL/kg²/³ | 1,335 [1,030-1,929] | 7 [4-9.5] | 57,976 [44,954-96,224] | - | - | - | [3][4] |

| Inferior Alveolar Block | 0.18 mL/kg²/³ | - | - | - | - | - | - | [3][4] |

| IV (toxic dose study) | 27.3 ± 2.0 mg/kg (cumulative) | 22,700 | - | - | - | - | - | [3][4] |

Data are presented as median [interquartile range] or mean ± SD.

Table 3: Pharmacokinetic Parameters of Levobupivacaine in Sheep

| Route of Administration | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC | t½ (min) | Clearance (L/min) | Vd (L) | Reference |

| Intravenous (IV) | 6.25-200 | - | - | - | 70 ± 29 | 1.7 ± 0.4 | 97 ± 22 | [5][6] |

Data are presented as mean ± SD.

Table 4: Pharmacokinetic Parameters of Levobupivacaine in Pigs

| Route of Administration | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t½ (h) | Clearance (L/h) | Vd (L) | Reference |

| Subcutaneous | 1 | 809.98 | 1 | 6552.46 | 6.25 | 4.41 | 35.57 | [7][8] |

Data are presented as mean.

Metabolism of Levobupivacaine

Levobupivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[9] The two main metabolic pathways are:

-

N-dealkylation: This process is mediated by the CYP3A4 isoform and results in the formation of desbutyl-levobupivacaine .

-

Hydroxylation: The CYP1A2 isoform is responsible for the hydroxylation of the aromatic ring, leading to the formation of 3-hydroxy-levobupivacaine .[9]

These primary metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are then excreted in the urine and feces.[9] There is no evidence of in vivo racemization of levobupivacaine to its (R)-enantiomer.[9]

Experimental Protocols

The following sections provide an overview of the methodologies employed in preclinical pharmacokinetic studies of levobupivacaine, based on published literature.

Animal Models and Preparation

-

Rats: Male Sprague-Dawley or Wistar rats are commonly used. For intravenous studies, catheters are often implanted in the jugular vein for drug administration and blood sampling. For subcutaneous or intraperitoneal administration, injections are typically given in the dorsal region or the lower abdomen, respectively.[1][10]

-

Dogs: Beagle dogs are a frequently used model. Animals are often anesthetized with agents like isoflurane for the duration of the study, particularly for procedures involving regional blocks.[3][4] Intravenous catheters are placed for fluid administration and blood collection.[3][4]

-

Sheep: Ewes are utilized in studies, particularly for assessing cardiovascular toxicity. For intravenous infusions, catheters are placed in a jugular vein.[5][6]

-

Pigs: Domestic grower pigs have been used to study the pharmacokinetics of subcutaneously administered levobupivacaine.[7][8]

Drug Administration

-

Formulation: Levobupivacaine is typically administered as a hydrochloride salt dissolved in a sterile isotonic solution. The concentration of the solution is adjusted to deliver the desired dose in a specific volume.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection or a continuous infusion.[1][5][6]

-

Subcutaneous (SC): Injected into the subcutaneous tissue, often in the dorsal region.[1][7][8]

-

Intraperitoneal (IP): Injected into the peritoneal cavity.[1]

-

Regional Nerve Blocks: Administered locally to specific nerves, such as the sciatic nerve in rats or for infraorbital and inferior alveolar blocks in dogs.[2][3][4]

-

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of levobupivacaine. The sampling schedule is designed to capture the absorption, distribution, and elimination phases.

-

Typical Sampling Times:

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of levobupivacaine and its metabolites in plasma.

-

Sample Preparation:

-

Protein Precipitation: A common first step to remove proteins from the plasma matrix. This is typically achieved by adding an organic solvent such as acetonitrile or methanol.[12]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to further clean up the sample and concentrate the analytes of interest. LLE involves partitioning the analytes into an immiscible organic solvent, while SPE utilizes a solid sorbent to retain and then elute the analytes.[13][14]

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase before injection into the LC-MS/MS system.

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used to separate levobupivacaine and its metabolites from endogenous plasma components.[1][13]

-

Mobile Phase: A gradient of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (typically acetonitrile or methanol) is used to elute the compounds from the column.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged ions of levobupivacaine and its metabolites.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.

-

Conclusion

This technical guide has summarized the key pharmacokinetic and metabolic characteristics of levobupivacaine in various preclinical models. The data presented in the tables, along with the descriptions of the metabolic pathways and experimental protocols, provide a valuable resource for researchers and drug development professionals. A thorough understanding of these preclinical data is essential for the rational design of clinical trials and the safe and effective use of levobupivacaine in humans. The provided workflows and metabolic diagrams offer a clear visual representation of these complex processes.

References

- 1. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 4. The pharmacokinetics of levobupivacaine 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systemic and regional pharmacokinetics of levobupivacaine and bupivacaine enantiomers in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolerability of large-dose intravenous levobupivacaine in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 8. Pharmacokinetics of single dose levobupivacaine after peri-incisional subcutaneous infiltration in anaesthetized domestic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stiolifescience.com [stiolifescience.com]

- 10. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of levobupivacaine 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of bupivacaine and metabolites in rat urine using capillary electrophoresis with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Levobupivacaine Hydrochloride on Motor and Sensory Nerves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobupivacaine hydrochloride, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic with a well-established clinical profile. A key characteristic of levobupivacaine is its differential effect on sensory and motor nerves, particularly at lower concentrations, which offers significant therapeutic advantages. This technical guide provides a comprehensive overview of the current understanding of levobupivacaine's interactions with the peripheral nervous system. It delves into the quantitative data differentiating its impact on sensory and motor nerve blockade, details the experimental protocols used to elucidate these effects, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and application of local anesthetics.

Core Mechanism of Action: Sodium Channel Blockade

Levobupivacaine, like other local anesthetics, exerts its primary pharmacological effect by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[1][2] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] By preventing nerve impulse transmission, levobupivacaine induces a localized and temporary loss of sensation and, to a varying degree, motor function. The S-enantiomer configuration of levobupivacaine is associated with a reduced potential for cardiotoxicity and neurotoxicity compared to its racemic parent, bupivacaine.

The interaction of levobupivacaine with sodium channels is state-dependent, meaning it has a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent blockade, where nerves that are more frequently firing are more susceptible to the anesthetic's effect.

References

Levobupivacaine's Interaction with Neuronal Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the (S)-(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely utilized for regional anesthesia and pain management.[1][2][3] Its clinical preference over the racemic mixture, bupivacaine, stems from a favorable safety profile, particularly a reduced risk of cardiotoxicity and neurotoxicity.[1][2] This guide provides a detailed technical overview of the core mechanisms underlying levobupivacaine's interaction with neuronal cell membranes, focusing on its primary target, voltage-gated sodium channels, as well as its effects on other ion channels and the lipid bilayer itself. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism by which levobupivacaine exerts its anesthetic effect is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2] By binding to a specific receptor site within the intracellular pore of the channel, levobupivacaine inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1] This action effectively increases the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a reversible block of nerve conduction.[4]

Levobupivacaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[4][5] This property contributes to its use-dependent or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[6][7][8][9] In contrast, "tonic" block refers to the inhibition of channels in the resting state.[7][9]

Stereoselectivity in Sodium Channel Binding

The stereoisomers of bupivacaine exhibit differential binding to sodium channels. While the R(+)-enantiomer (dextrobupivacaine) generally shows higher potency in blocking sodium channels, particularly in depolarized states, the S(-)-enantiomer (levobupivacaine) has a subtly different interaction profile that contributes to its improved safety.[10][11][12] Studies on bupivacaine enantiomers have shown that the stereopotency can be influenced by the state of the sodium channel.[10] For instance, in hyperpolarized membranes, the S-enantiomer may exhibit greater potency, whereas the R-enantiomer is more potent in depolarized states.[10]

dot

Caption: State-dependent binding of levobupivacaine to voltage-gated sodium channels.

Interaction with Other Neuronal Ion Channels

While VGSCs are the primary target, levobupivacaine also interacts with other ion channels in the neuronal membrane, which may contribute to both its anesthetic efficacy and its side-effect profile.

Potassium Channels

Levobupivacaine has been shown to inhibit several types of potassium channels, including two-pore domain potassium channels (K2P), human ether-à-go-go-related gene (HERG) channels, and G protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

TREK-1 (K2P Channel): Bupivacaine, levobupivacaine, and ropivacaine all cause a reversible, concentration-dependent inhibition of TREK-1 channels. Bupivacaine is the most potent, followed by levobupivacaine and then ropivacaine, demonstrating stereoselectivity.[13]

-

HERG Channels: Levobupivacaine blocks HERG channels in a concentration-, time-, and state-dependent manner. It exhibits stereoselective block, being more potent than dextrobupivacaine.[14][15] This interaction is significant as HERG channels are crucial for cardiac repolarization, and their blockade can contribute to cardiotoxicity.

-

GIRK Channels: Bupivacaine has been shown to inhibit GIRK channels by potentially antagonizing the interaction of phosphatidylinositol 4,5-bisphosphate (PIP2) with the channel, a process essential for their activation.[16][17]

Calcium Channels

Levobupivacaine can also modulate intracellular calcium signaling in neurons. It has been demonstrated to attenuate KCl-evoked calcium transients in a reversible manner in dorsal root ganglion (DRG) neurons, suggesting an inhibitory effect on voltage-gated calcium channels.[10]

Interaction with the Neuronal Lipid Bilayer

The lipid membrane is not merely a passive scaffold for ion channels but an active participant in modulating their function. Local anesthetics, including levobupivacaine, interact with the lipid bilayer, which can indirectly influence ion channel activity.

The interaction of bupivacaine enantiomers with lipid membranes has been shown to be stereospecific, particularly in the presence of cholesterol.[18] This suggests that the lipid environment can play a role in the differential effects of these isomers. Local anesthetics can alter membrane fluidity and other physicochemical properties, which may contribute to their overall mechanism of action.[19][20]

dot

Caption: Overview of levobupivacaine's interactions within the neuronal membrane.

Modulation of Signaling Pathways

The interaction of levobupivacaine with ion channels can have downstream effects on intracellular signaling cascades. For instance, by inhibiting calcium influx, levobupivacaine can modulate calcium-dependent signaling pathways. While direct interaction with G-protein coupled receptors (GPCRs) has not been extensively documented for levobupivacaine, the modulation of ion channels that are themselves regulated by GPCRs represents an indirect mechanism of influencing neuronal signaling.[21][22][23][24][25] For example, the activity of GIRK channels is regulated by G-proteins, and their inhibition by bupivacaine enantiomers can interfere with GPCR-mediated signaling.[16][17]

Quantitative Data Summary

| Target | Drug | IC50 (µM) | Cell Type/Preparation | Comments | Reference |

| Potassium Channels | |||||

| TREK-1 | Levobupivacaine | 126.1 ± 24.5 | COS-7 cells | Stereoselective inhibition (Bupivacaine > Levobupivacaine > Ropivacaine) | [13] |

| Bupivacaine | 95.4 ± 14.6 | COS-7 cells | [13] | ||

| Ropivacaine | 402.7 ± 31.8 | COS-7 cells | [13] | ||

| HERG | Levobupivacaine | - | CHO cells | More potent than dextrobupivacaine; block measured at 20 µM | [14][15] |

| Sodium Channels | |||||

| Tonic Block | S(-)-bupivacaine | 44 ± 3 | Amphibian nerve fibers | [26] | |

| R(+)-bupivacaine | 29 ± 3 | Amphibian nerve fibers | [26] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol describes the general methodology for assessing the inhibitory effects of levobupivacaine on voltage-gated ion channels in cultured neurons (e.g., dorsal root ganglion neurons).

1. Cell Preparation:

- Isolate and culture primary neurons or use a suitable neuronal cell line (e.g., ND7/23).

- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiological Recording Setup:

- Use a patch-clamp amplifier and a data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

- Prepare external and internal solutions with appropriate ionic compositions to isolate the current of interest (e.g., sodium, potassium).

3. Recording Procedure:

- Obtain a giga-ohm seal between the patch pipette and the cell membrane.

- Rupture the membrane patch to achieve the whole-cell configuration.

- Apply a voltage-clamp protocol to elicit the desired ion channel currents. For example, to study voltage-gated sodium channels, hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply depolarizing voltage steps.

- Record baseline currents in the absence of the drug.

4. Drug Application:

- Perfuse the recording chamber with the external solution containing various concentrations of levobupivacaine.

- Allow sufficient time for the drug to equilibrate and exert its effect.

5. Data Analysis:

- Measure the peak current amplitude in the presence of different drug concentrations.

- Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

- Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).

- To study use-dependent block, apply a train of depolarizing pulses at a specific frequency and measure the progressive decrease in current amplitude.

dot

Caption: Experimental workflow for patch-clamp analysis of ion channel modulation.

Fluorescence Spectroscopy for Lipid Bilayer Interaction

Fluorescence quenching techniques can be employed to study the interaction of levobupivacaine with lipid bilayers.

1. Liposome Preparation:

- Prepare unilamellar vesicles (liposomes) composed of phospholipids (e.g., POPC) and, if desired, cholesterol to mimic the neuronal membrane.

- Incorporate a fluorescent probe (e.g., a derivative of stearic acid with a fluorophore at a known position) into the liposomes during their formation.

2. Fluorescence Measurement:

- Use a spectrofluorometer to measure the fluorescence intensity of the probe-labeled liposomes.

- Add increasing concentrations of levobupivacaine (the quencher) to the liposome suspension.

- Record the decrease in fluorescence intensity as a function of the quencher concentration.

3. Data Analysis:

- Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which provides information about the accessibility of the fluorophore to the quencher.

- By using a series of probes with fluorophores at different depths within the bilayer, the location and orientation of levobupivacaine within the membrane can be inferred.[27]

Conclusion

Levobupivacaine's interaction with the neuronal cell membrane is a multifaceted process primarily centered on the state-dependent blockade of voltage-gated sodium channels. Its stereochemistry plays a crucial role in its pharmacodynamic profile, contributing to its favorable safety margin compared to racemic bupivacaine. Beyond its primary target, levobupivacaine also modulates the activity of various potassium and calcium channels and interacts with the lipid bilayer, all of which may contribute to its overall anesthetic and analgesic effects. A thorough understanding of these molecular interactions is paramount for the rational design of novel local anesthetics with improved efficacy and safety. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate mechanisms of levobupivacaine and other local anesthetics at the neuronal membrane.

References

- 1. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]

- 2. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 8. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Altered stereoselectivity of cocaine and bupivacaine isomers in normal and batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism underlying bupivacaine inhibition of G protein-gated inwardly rectifying K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism underlying bupivacaine inhibition of G protein-gated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increase in substance P in the dorsal horn during a chemogenic nociceptive stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Substance P-expressing Neurons in the Superficial Dorsal Horn of the Mouse Spinal Cord: Insights into Their Functions and their Roles in Synaptic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]

- 25. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception [mdpi.com]

- 26. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The interaction of local anaesthetics with synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ultrasound-Guided Levobupivacaine Nerve Blocks in Animal Models

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic that has gained prominence in regional anesthesia.[1][2] Its primary advantage over racemic bupivacaine is a more favorable safety profile, notably reduced cardiotoxicity and central nervous system (CNS) toxicity.[1][2][3][4] In preclinical research, levobupivacaine is invaluable for studies in pain management, surgical anesthesia, and the development of novel analgesic strategies. The use of ultrasound guidance to perform peripheral nerve blocks has become a standard practice, significantly enhancing the precision and safety of local anesthetic delivery.[1][5][6] This technology allows for real-time visualization of the nerve, surrounding vasculature, and the spread of the anesthetic, thereby increasing block success rates and minimizing potential complications like nerve damage or intravascular injection.[7][8]

These application notes provide a comprehensive guide and detailed protocols for conducting ultrasound-guided peripheral nerve blocks with levobupivacaine in common animal models.

Mechanism of Action

Levobupivacaine, like other local anesthetics, exerts its effect by blocking nerve impulse propagation. It specifically binds to voltage-gated sodium channels within the neuronal cell membrane.[1][2] By stabilizing the channel in its inactive state, levobupivacaine prevents the influx of sodium ions that is necessary for the generation and conduction of action potentials. This reversible inhibition results in a temporary loss of sensation (sensory block) and muscle function (motor block) in the area innervated by the targeted nerve.[1]

Caption: Levobupivacaine blocks voltage-gated sodium channels.

General Experimental Workflow

A systematic approach is critical for reproducible results in ultrasound-guided nerve block studies. The general workflow involves careful preparation, precise execution under ultrasound guidance, and thorough post-procedural assessment.

Caption: Workflow for ultrasound-guided nerve block experiments.

Quantitative Data Summary

The efficacy and duration of levobupivacaine nerve blocks are dose-dependent and vary by species and the specific nerve targeted.

Table 1: Levobupivacaine Dosage and Block Characteristics in Animal Models

| Animal Model | Nerve Block | Levobupivacaine Concentration (%) | Dose (mL/kg) | Onset Time (min) | Duration of Block (hours) | Citations |

|---|---|---|---|---|---|---|

| Rat | Sciatic | 0.25% - 0.5% | ~0.1 - 0.2 mL total volume | 15 - 30 | > 6 | [7] |

| Dog | Sciatic & Femoral | 0.5% | 0.05 - 0.1 | Variable (20-160) | Variable (up to 10) | [5][9] |

| Dog | Infraorbital / Inferior Alveolar | 0.5% | 1 mg/kg total dose | 5 - 10 | 2 - 10 | [4] |

| Rabbit | Sciatic & Femoral | Not specified (Lidocaine used in study) | 0.2 mL/kg (for dye) | N/A | N/A | [10] |

| Pig | Brachial Plexus | Not specified (Lidocaine used in study) | 0.3 mL/kg (for dye) | N/A | N/A |[11][12] |

Note: Some studies utilize bupivacaine, a racemic mixture, which has similar potency and duration to levobupivacaine in most clinical applications.[2]

Table 2: Common Adjuvants for Prolonging Levobupivacaine Nerve Blocks

| Adjuvant | Mechanism of Action | Typical Dose | Expected Increase in Duration | Citations |

|---|---|---|---|---|

| Dexamethasone | Anti-inflammatory, potential local effect on ion channels | 4-8 mg total dose (in humans); 0.1-0.2 mg/kg IV | ~8 hours | [13][14] |

| Dexmedetomidine | α2-adrenergic agonist, causes localized vasoconstriction | 1 µg/mL of local anesthetic | Can increase duration by 50-100% | [15][16] |

| Clonidine | α2-adrenergic agonist | Not specified for levobupivacaine | Prolongs intermediate-acting anesthetics | [17] |

| Epinephrine | Vasoconstrictor, reduces systemic absorption | 2.5–5 µg/mL | ~1 hour |[13] |

Detailed Experimental Protocols

Protocol: Ultrasound-Guided Sciatic Nerve Block in the Rat

This protocol is adapted from methodologies described for rodent models.[7]

-

Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Place the animal in lateral recumbency with the limb to be blocked uppermost. Shave and aseptically prepare the skin over the mid-thigh region.

-

Ultrasound and Probe Setup: Use a high-frequency linear transducer (>10 MHz). Apply sterile ultrasound gel to the probe and the prepared skin.

-

Nerve Identification:

-

Position the probe in a transverse orientation over the mid-thigh to identify the femur as a bright, hyperechoic line with a posterior acoustic shadow.

-

Identify the surrounding muscle groups (biceps femoris, gluteal muscles).

-

The sciatic nerve will appear as a hyperechoic, often triangular or oval structure, located in the fascial plane between these muscles.[7]

-

-

Needle Insertion and Injection:

-

Use a 25-27 gauge needle. Insert the needle using an "in-plane" approach, advancing it parallel to the transducer beam so the entire shaft and tip are visible.

-

Carefully advance the needle tip until it is adjacent to the sciatic nerve. A nerve stimulator (~0.5 mA) can be used for confirmation if available.[7]

-

After negative aspiration for blood, inject 0.1-0.2 mL of 0.25% or 0.5% levobupivacaine.

-

Visualize the injectate spreading around the nerve, creating a "donut" or circumferential pattern.[7]

-

Caption: The in-plane approach allows full needle visualization.

Protocol: Ultrasound-Guided Sciatic and Femoral Nerve Block in the Dog

This protocol synthesizes information from multiple canine studies.[5][18][19][20]

-

Animal Preparation: Sedate or anesthetize the dog.

-

For Sciatic Block: Position in lateral recumbency. Clip and prepare the lateral aspect of the thigh, distal to the greater trochanter.[20]

-

For Femoral Block: Position in dorsal or lateral recumbency. Clip and prepare the inguinal region.

-

-

Sciatic Nerve Block:

-

Place a high-frequency linear probe transversely on the mid-thigh.

-

Identify the sciatic nerve between the biceps femoris muscle (lateral) and the semitendinosus/semimembranosus muscles (medial).[20]

-

Using an in-plane technique, advance a 22-25 gauge spinal needle from a caudal-to-cranial direction toward the nerve.

-

After negative aspiration, inject 0.1 mL/kg of 0.5% levobupivacaine. Confirm circumferential spread.

-

-

Femoral Nerve Block:

-

Place the probe in the femoral triangle, medial to the thigh, to identify the femoral artery and vein. The Doppler function can be useful here.[8]

-

The femoral nerve is typically located just lateral or deep to the artery, appearing as a hyperechoic, honeycomb-like structure within the iliopsoas muscle.

-

Advance the needle carefully, avoiding the femoral artery.

-

After negative aspiration, inject 0.1 mL/kg of 0.5% levobupivacaine.

-

Protocol: Ultrasound-Guided Brachial Plexus Block in the Pig

This protocol is based on cadaveric studies and may require adaptation for live animals.[11][12]

-

Animal Preparation: Anesthetize the pig and position it in dorsal or lateral recumbency. Abduct the forelimb to be blocked and prepare the axillary (armpit) region.

-

Nerve Identification:

-

Place the linear probe in the axilla, oriented to get a cross-sectional view of the axillary artery.

-

The brachial plexus nerves appear as multiple hypoechoic (dark) round structures clustered around the hyperechoic (bright) axillary artery, all enclosed within a fascial sheath.[12]

-

-

Needle Insertion and Injection:

-

Using an in-plane approach, insert a needle and advance the tip to a position adjacent to the nerve bundle, within the fascial sheath.

-

After negative aspiration, inject the levobupivacaine solution (e.g., 0.3 mL/kg of 0.5% levobupivacaine).

-

The goal is to see the injectate spread and surround the nerve structures and the axillary artery within the sheath.

-

Assessment of Nerve Block Efficacy

Assessing the success of a nerve block is crucial for data interpretation.

-

Sensory Blockade: Assessed by applying a noxious stimulus (e.g., toe pinch with forceps) to the dermatomes supplied by the nerve. A lack of withdrawal reflex indicates a successful sensory block.[7]

-

Motor Blockade: Assessed by observing motor function and proprioception. Deficits may include limb dragging, inability to bear weight, or knuckling.[7][9] Efficacy can be scored on a predefined scale.[9]

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Failed or Incomplete Block | - Incorrect needle placement.- Inadequate anesthetic volume or spread. | - Use ultrasound to confirm needle tip position relative to the nerve before and during injection.- Ensure circumferential or adequate spread of the anesthetic around the nerve.[7][8] |

| Intravascular Injection | - Needle tip has penetrated a blood vessel. | - Always aspirate before injecting.[7]- Use the ultrasound Doppler function to identify vessels.- If blood is aspirated, reposition the needle. |

| Nerve Not Visualized | - Poor acoustic window.- Anatomical variation. | - Adjust probe position and angle.- Optimize ultrasound settings (gain, depth, focus).- Use anatomical landmarks (bones, vessels) to guide localization. |

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetics of levobupivacaine 0.5% after infraorbital or inferior alveolar block in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-guided femoral and sciatic nerve blocks in dogs - Enlighten Theses [theses.gla.ac.uk]

- 6. Canine and Feline Local Anesthetic and Analgesic Techniques | Veterian Key [veteriankey.com]

- 7. benchchem.com [benchchem.com]

- 8. vettimes.com [vettimes.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Axillary ultrasound-guided approach for the brachial plexus in pig cadavers: A descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Adjuvants in peripheral nerve blocks – the current state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasound-Guided Pericapsular Nerve Group Block for Hip Surgery: A Randomized Controlled Trial Comparing Levobupivacaine Alone Versus Levobupivacaine With Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dvm360.com [dvm360.com]

- 16. Ultrasound-guided single injection infraclavicular brachial plexus block using bupivacaine alone or combined with dexmedetomidine for pain control in upper limb surgery: A prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjgnet.com [wjgnet.com]

- 18. Ultrasound guidance for the performance of sciatic and saphenous nerve blocks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ultrasound-guided block of the sciatic and femoral nerves in dogs: a descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]

Application Notes and Protocols for Formulating Levobupivacaine Hydrochloride in In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the pure S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic.[1][2] It is widely utilized in regional anesthesia and for postoperative pain management.[1] In the field of in vitro electrophysiology, levobupivacaine serves as a critical tool for investigating the function and pharmacology of ion channels, particularly voltage-gated sodium channels (VGSCs), which are its primary molecular targets.[3][4] By blocking these channels, levobupivacaine inhibits the initiation and propagation of action potentials in excitable cells.[2][5] These application notes provide detailed protocols for the formulation and application of levobupivacaine hydrochloride for in vitro electrophysiology studies.

Formulation of this compound

Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible results in in vitro electrophysiology experiments.

2.1. Materials

-

This compound powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Extracellular recording solution (e.g., Artificial Cerebrospinal Fluid - ACSF)

-

Sterile, deionized water

-

pH meter and sterile filters (0.22 µm)

-

Vortex mixer and sonicator

2.2. Solubility and Stability

This compound is a white crystalline powder.[6][7] It is freely soluble in water and ethanol.[6][7] For research purposes, it is often supplied as a crystalline solid that is soluble in organic solvents like DMSO. The solubility in DMSO is approximately 58 mg/mL.[8] Aqueous solutions should be prepared fresh daily, as the stability of levobupivacaine in aqueous buffers for more than one day is not recommended.[9] Stock solutions in DMSO can be stored at -20°C for extended periods.

2.3. Preparation of Stock Solution (10 mM in DMSO)

-

Weigh out the required amount of this compound powder (Molecular Weight: 324.9 g/mol ).

-

Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Gently vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

2.4. Preparation of Working Solutions

-

Thaw a single aliquot of the 10 mM this compound stock solution.

-

Perform serial dilutions of the stock solution into the desired extracellular recording solution (e.g., ACSF) to achieve the final working concentrations.

-

Ensure thorough mixing after each dilution step.

-

Adjust the pH of the final working solution to the desired physiological range (typically 7.3-7.4) using a pH meter and appropriate acidic or basic solutions if necessary.

-

Sterile-filter the final working solution using a 0.22 µm syringe filter before application to the cells.

Experimental Protocols: In Vitro Electrophysiology

3.1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents across the entire cell membrane, allowing for the study of the effects of levobupivacaine on the total population of ion channels.

Methodology:

-

Cell Preparation: Culture or acutely dissociate the cells of interest (e.g., neurons, cardiomyocytes, or HEK293 cells expressing specific ion channels).

-

Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular recording solution.

-

Pipette Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.

-

Seal Formation: Approach a target cell with the microelectrode and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp protocols to elicit the desired ionic currents (e.g., a depolarizing step to activate voltage-gated sodium channels).

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the working solution of this compound at the desired concentration.

-

Data Analysis: Measure the effect of levobupivacaine on the amplitude and kinetics of the recorded currents.

3.2. Single-Channel Patch-Clamp Electrophysiology

This technique allows for the study of the effects of levobupivacaine on the activity of individual ion channels.

Methodology:

-

Follow steps 1-4 of the whole-cell patch-clamp protocol to achieve a cell-attached configuration.

-

Excised-Patch Configuration: To study the direct interaction of levobupivacaine with the intracellular or extracellular side of the channel, the patch of membrane can be excised into the inside-out or outside-out configuration, respectively.

-

Data Acquisition: Record the single-channel currents in the absence and presence of levobupivacaine.

-

Data Analysis: Analyze the effect of the drug on single-channel conductance, open probability, and open/closed times.

Quantitative Data

The following table summarizes the inhibitory effects of levobupivacaine on various ion channels as reported in the literature.

| Ion Channel Subtype | Cell Type | Experimental Condition | IC50 / KD | Reference |

| hERG K+ Channels | HEK293 cells | Block measured at the end of 5s pulses to -10 mV | 20 µM (induced 67.5% block) | [10] |

| Cardiac Sodium Channels | Isolated ventricular myocytes | Inactivated state block | 39% lower EC50 for dextrobupivacaine | [11] |

| Cloned Human Cardiac Delayed Rectifier Potassium Channels | Patch-clamp technique | KD of 4.1 µM | [11] |

Visualizations

Caption: Mechanism of action of levobupivacaine on voltage-gated sodium channels.

Caption: Experimental workflow for in vitro electrophysiology studies of levobupivacaine.

Conclusion

This compound is a valuable pharmacological tool for the study of ion channel function in vitro. Adherence to proper formulation and experimental protocols is essential for obtaining reliable and reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers, scientists, and drug development professionals in utilizing levobupivacaine for their electrophysiological investigations.

References

- 1. Clinical profile of levobupivacaine in regional anesthesia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Establishing Dose-Response Curves for Levobupivacaine in Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing dose-response curves for the local anesthetic levobupivacaine in various cell culture assays. The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of levobupivacaine on different cell lines, as well as to investigate the underlying molecular mechanisms.

Introduction